4,7-Dimethoxy-2,3-dimethyl-6-hexadecanoylbenzofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives and alkynes.
Functionalization: The benzofuran core is then functionalized by introducing methoxy and methyl groups at specific positions through electrophilic aromatic substitution reactions.
Attachment of the Hexadecanone Chain: The final step involves the attachment of the hexadecanone chain to the benzofuran core through a Friedel-Crafts acylation reaction using hexadecanoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one
- 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine
- 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine
Uniqueness
1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one is unique due to its specific substitution pattern on the benzofuran core and the presence of a long hexadecanone chain. This structural uniqueness contributes to its distinct chemical and biological properties compared to other benzofuran derivatives .
Properties
CAS No. |
49710-86-3 |
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Molecular Formula |
C28H44O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)hexadecan-1-one |
InChI |
InChI=1S/C28H44O4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(29)23-20-25(30-4)26-21(2)22(3)32-28(26)27(23)31-5/h20H,6-19H2,1-5H3 |
InChI Key |
QNHQHTBAPCYVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC(=C2C(=C(OC2=C1OC)C)C)OC |
Origin of Product |
United States |
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